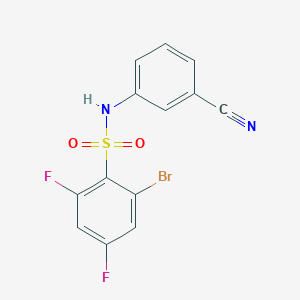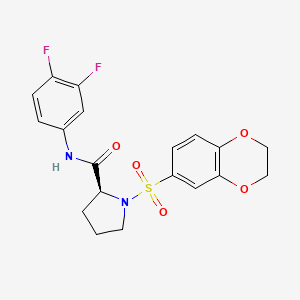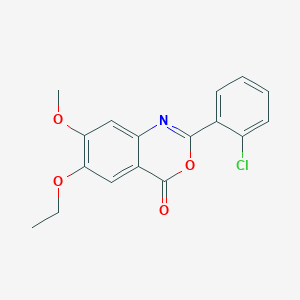![molecular formula C20H23N3O3S B7471482 N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide](/img/structure/B7471482.png)
N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide, commonly known as MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a potent and selective inhibitor of the ion channel associated with the NMDA receptor, which is responsible for the regulation of synaptic plasticity and memory formation. MK-801 has been widely used in scientific research as a tool to study the role of the NMDA receptor in various physiological and pathological processes.
Wirkmechanismus
MK-801 acts as a non-competitive antagonist of the N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor by binding to a site within the ion channel and blocking the flow of ions through the channel. This results in a reduction in the excitatory neurotransmission mediated by the N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor, leading to a decrease in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
MK-801 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter dopamine in the brain, leading to an increase in locomotor activity and stereotypy. It has also been shown to induce seizures and neurotoxicity in certain brain regions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MK-801 in lab experiments is its high potency and selectivity as an N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor antagonist. This allows for precise manipulation of N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor function in a variety of experimental paradigms. However, one limitation is that its effects on other neurotransmitter systems may confound the interpretation of results.
Zukünftige Richtungen
There are many potential future directions for research using MK-801. One area of interest is the role of the N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor in neurodevelopmental disorders such as autism spectrum disorder and schizophrenia. Another area of interest is the use of MK-801 as a tool to study the mechanisms underlying the development of chronic pain and the potential for N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor antagonists as analgesics. Additionally, the use of MK-801 as a tool to study the mechanisms underlying drug addiction and the potential for N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor antagonists as treatments for addiction warrants further investigation.
Synthesemethoden
MK-801 is synthesized by the reaction of 3-(diethylsulfamoyl)-4-methylbenzoyl chloride with indole-2-carboxylic acid in the presence of a base, followed by purification using column chromatography. The synthesis of MK-801 is a complex and multi-step process, requiring expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
MK-801 has been used extensively in scientific research to study the role of the N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor in various physiological and pathological processes. It has been shown to be useful in the study of learning and memory, synaptic plasticity, pain perception, drug addiction, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-4-23(5-2)27(25,26)19-13-16(11-10-14(19)3)21-20(24)18-12-15-8-6-7-9-17(15)22-18/h6-13,22H,4-5H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWORYSZBMZJVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7471441.png)
![2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one](/img/structure/B7471443.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7471458.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7471465.png)

![N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7471476.png)

![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)
![Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate](/img/structure/B7471494.png)
